![molecular formula C40H60O4Si B15126159 17,17'-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one](/img/structure/B15126159.png)
17,17'-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17,17’-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one is a complex organic compound characterized by its unique structure, which includes multiple rings and a silicon-based linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17,17’-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one typically involves multiple steps, starting from simpler steroidal precursors. The key step involves the introduction of the dimethylsilanediyl group, which is achieved through a series of reactions including silylation and oxidation. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the silicon-oxygen bonds.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure consistency and purity. The scalability of the synthesis process is crucial for its application in various industries.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds present in the structure.
Reduction: Reduction reactions can be used to modify the functional groups attached to the steroidal rings.
Substitution: Various substitution reactions can be performed to introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reagents and organometallic compounds are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 17,17’-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: In medicine, the compound’s potential therapeutic effects are of interest, particularly in the development of new drugs targeting specific pathways.
Industry: In industry, the compound’s stability and reactivity make it a candidate for use in materials science, particularly in the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of 17,17’-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The silicon-oxygen linkage may play a role in modulating the compound’s activity, potentially enhancing its binding affinity or stability. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Androst-4-en-3-one derivatives: These compounds share a similar steroidal backbone but lack the silicon-based linkage.
Dimethylsilanediyl derivatives: Compounds with similar silicon-oxygen linkages but different organic frameworks.
Uniqueness: The uniqueness of 17,17’-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one lies in its combination of a steroidal structure with a silicon-based linkage, which imparts distinct chemical and physical properties. This combination is relatively rare and offers unique opportunities for research and application.
Eigenschaften
Molekularformel |
C40H60O4Si |
|---|---|
Molekulargewicht |
633.0 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S)-17-[[(8R,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy-dimethylsilyl]oxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C40H60O4Si/c1-37-19-15-27(41)23-25(37)7-9-29-31-11-13-35(39(31,3)21-17-33(29)37)43-45(5,6)44-36-14-12-32-30-10-8-26-24-28(42)16-20-38(26,2)34(30)18-22-40(32,36)4/h23-24,29-36H,7-22H2,1-6H3/t29-,30-,31-,32-,33-,34-,35?,36?,37-,38-,39-,40-/m0/s1 |
InChI-Schlüssel |
FKAPETDRFJWMCD-CJIHQSFNSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O[Si](C)(C)OC4CC[C@@H]5[C@@]4(CC[C@H]6[C@H]5CCC7=CC(=O)CC[C@]67C)C)CCC8=CC(=O)CC[C@]38C |
Kanonische SMILES |
CC12CCC3C(C1CCC2O[Si](C)(C)OC4CCC5C4(CCC6C5CCC7=CC(=O)CCC67C)C)CCC8=CC(=O)CCC38C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)cyclopentanamine](/img/structure/B15126081.png)
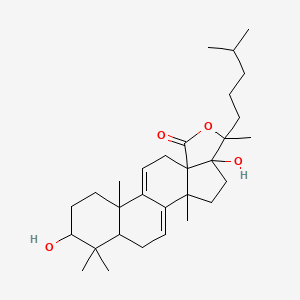
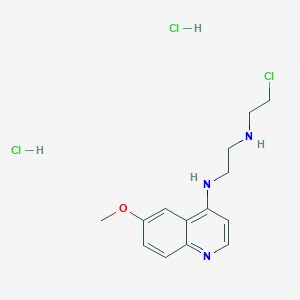
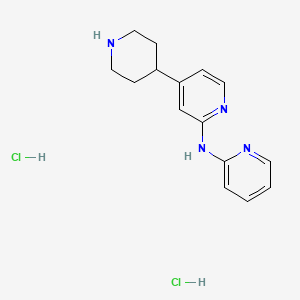
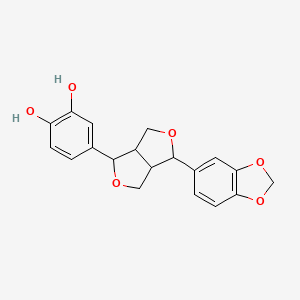
![2-[(1E,3E,5Z)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B15126110.png)
![N,N'-bis[1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide](/img/structure/B15126128.png)
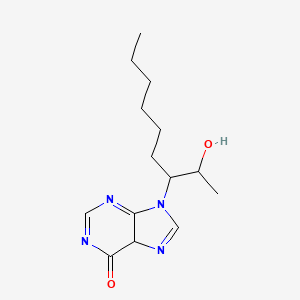
![Ethyl 7-(5-iodothiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15126134.png)
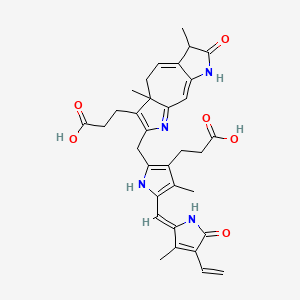
![5-(4-Chlorophenyl)-1-ethyl-4-[3-[4-[4-[[4-[[4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methylpyrrole-3-carboxylic acid](/img/structure/B15126137.png)
![benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15126140.png)
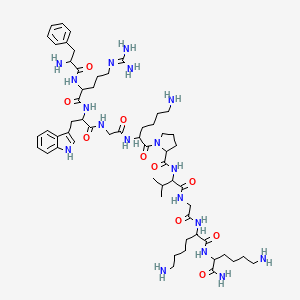
![2-[[2-[[(4S)-5-amino-4-[[(2S)-2-[[(2R)-3-[2,3-di(dodecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]ethanesulfonic acid](/img/structure/B15126156.png)
